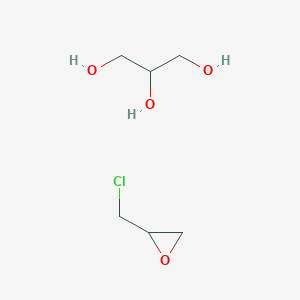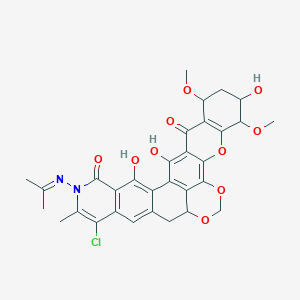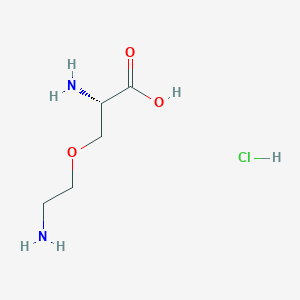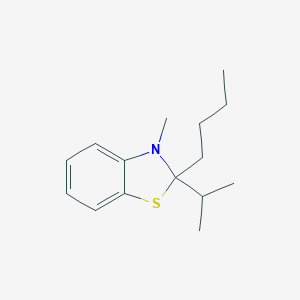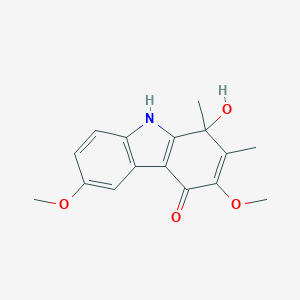
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in a variety of plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been the subject of extensive scientific research due to its potential therapeutic properties, including its ability to act as an antidepressant, anti-inflammatory, and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
1-Hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one and its derivatives have been studied for their antioxidant properties. For example, a study by Malvy, Paoletti, Searle, and Willson (1980) demonstrated that 6-hydroxy-1,4-dimethyl carbazole shows significant inhibitory action in various in vitro peroxidative systems. Its effectiveness as an antioxidant was notably higher than that of other compounds like promethazine in certain systems (Malvy, Paoletti, Searle, & Willson, 1980). Additionally, 6-Hydroxy-1, 4-dimethylcarbazole was found to act as a potent hydrogen donor, suppressing the oxidation of various substances, with an activity close to that of α-tocopherol, a well-known natural antioxidant (Yamamoto, Yamamoto, Niki, Gee, & Willson, 1992).
Photophysical Characterization
Carbazole derivatives exhibit interesting photophysical properties. Ghosh, Mitra, Saha, and Basu (2013) synthesized new fluorophores based on carbazole derivatives and conducted comprehensive photophysical characterizations. These compounds demonstrated sensitivity to solvent polarity, especially in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).
Applications in Dye-Sensitized Solar Cells
Carbazole derivatives have also been utilized in the development of organic sensitizers for dye-sensitized solar cells. Lim, Song, Kang, and Ko (2015) synthesized organic sensitizers using carbazole as an electron donor, demonstrating their potential for high performance in solar cell applications. These sensitizers showed strong molar absorption coefficients and a red-shifted absorption band, indicating efficient energy capture (Lim, Song, Kang, & Ko, 2015).
Antifungal and Antitumor Activities
Several studies have explored the antifungal and antitumor activities of carbazole derivatives. Ryu, Lee, Kim, Hong, Yoon, and Kim (2011) synthesized 6-hydroxy-1H-carbazole-1,4(9H)-diones and tested them for antifungal activity, finding that many compounds exhibited potent antifungal effects (Ryu, Lee, Kim, Hong, Yoon, & Kim, 2011). Additionally, Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, and Bisagni (1994) synthesized and evaluated a series of carbazole derivatives as antitumor agents, with some showing high cytotoxicity and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
Eigenschaften
CAS-Nummer |
115920-42-8 |
|---|---|
Produktname |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
InChI |
InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3 |
InChI-Schlüssel |
SMZGKKVSOZURAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
Synonyme |
carbazomycin H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



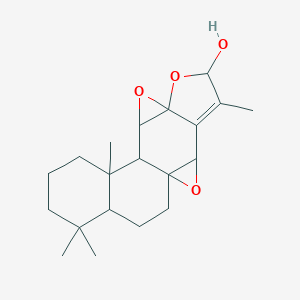

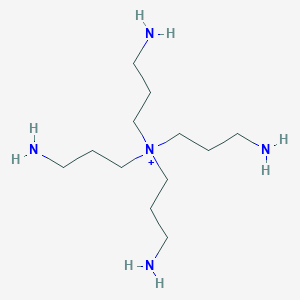
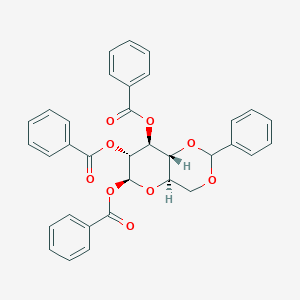
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

